

Discovery and Characterization of the Human SEC14L2 Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SspF protein*

Cat. No.: *B1171099*

[Get Quote](#)

Abstract

The human SEC14L2 gene, also known as Supernatant Protein Factor (SPF) or Tocopherol-Associated Protein (TAP), encodes a versatile lipid-binding protein that plays a critical role in a variety of cellular processes. Initially identified for its functions in cholesterol biosynthesis and vitamin E transport, recent research has unveiled its involvement in complex signaling pathways, viral replication, and cancer progression. This technical guide provides a comprehensive overview of the discovery, characterization, and molecular functions of SEC14L2. It details its gene and protein structure, summarizes its roles in cholesterol metabolism and Wnt/Ca²⁺ signaling, and discusses its clinical relevance as a potential biomarker and therapeutic target in diseases such as cancer and hepatitis C. This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this multifaceted protein.

Introduction

The SEC14 protein family comprises a group of lipid-binding proteins characterized by a conserved SEC14 domain, which forms a hydrophobic pocket capable of binding and transferring various lipid molecules.^{[1][2]} The human SEC14L2 gene encodes a key member of this family. It was independently discovered and characterized through different lines of research, leading to a variety of names. As "Supernatant Protein Factor" (SPF), it was identified as a cytosolic protein that stimulates the conversion of squalene to lanosterol, a crucial step in

cholesterol biosynthesis.^[3] Concurrently, it was identified as "Tocopherol-Associated Protein" (TAP) for its ability to bind alpha-tocopherol (vitamin E).^[4] Subsequent research has integrated these findings and revealed a broader functional scope, implicating SEC14L2 in signal transduction, regulation of gene expression, and the life cycle of the Hepatitis C Virus (HCV).^[4]^[5] Its dysregulation has been linked to several pathologies, most notably various forms of cancer, highlighting its potential as a target for therapeutic intervention.^[6]^[7]^[8]

Gene and Protein Characteristics

The SEC14L2 gene is located on human chromosome 22 at band q12.2.^[3] It encodes a cytosolic protein that is widely expressed across tissues, with particularly high levels observed in the liver, brain, prostate, and small intestine.^[6]^[7] The protein's structure is crucial to its function, featuring distinct domains that facilitate lipid binding and protein-protein interactions.

Table 1: SEC14L2 Gene and Protein Identifiers

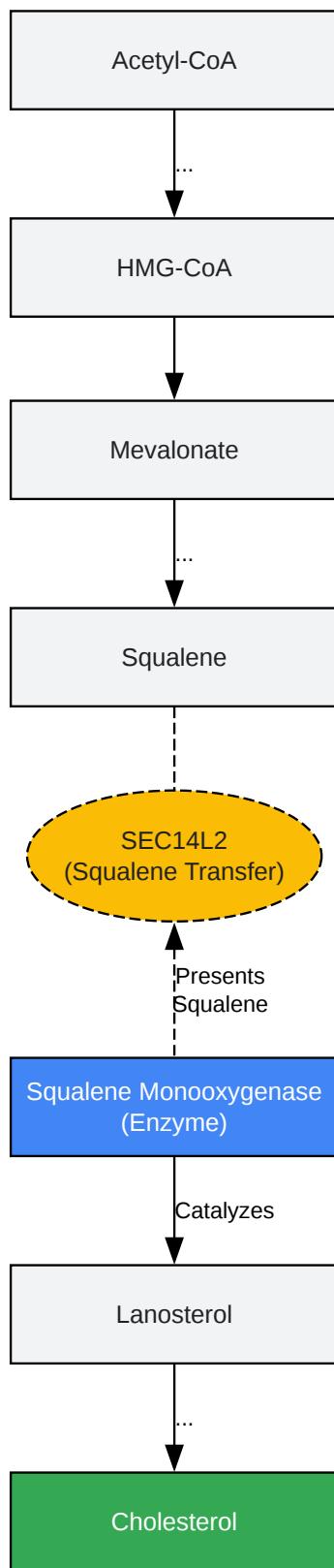
Attribute	Identifier/Description	Source(s)
Gene Symbol	SEC14L2	[9]
Aliases	SPF, TAP, TAP1, C22orf6, KIAA1186, KIAA1658	[3][4][9]
Chromosomal Locus	22q12.2	[3]
NCBI Gene ID	23541	[5][10]
UniProtKB ID	O76054	[4][9]
Protein Domains	CRAL-TRIO domain, GOLD domain	[4][11]
Subcellular Location	Cytosol, Nucleoplasm	[10][12]
PDB IDs	1O6U, 1OLM, 4OMJ, 4OMK	[3]

The core of the SEC14L2 protein is the SEC14 domain (also known as the CRAL-TRIO domain), which forms a deep hydrophobic pocket.^[1] Structural analyses, including X-ray crystallography, have revealed that access to this pocket is controlled by a mobile helical substructure that acts as a "gate".^[2]^[13]^[14] This gate can switch between open and closed

conformations, regulating the binding and release of lipid ligands. The protein is primarily found in the cytoplasm, but its translocation to the nucleus has been observed in the presence of alpha-tocopherol, suggesting a role in nuclear signaling.[11]

Molecular Functions and Signaling Pathways

SEC14L2 is a multifunctional protein that participates in several distinct cellular processes, primarily through its ability to bind and transfer lipids.

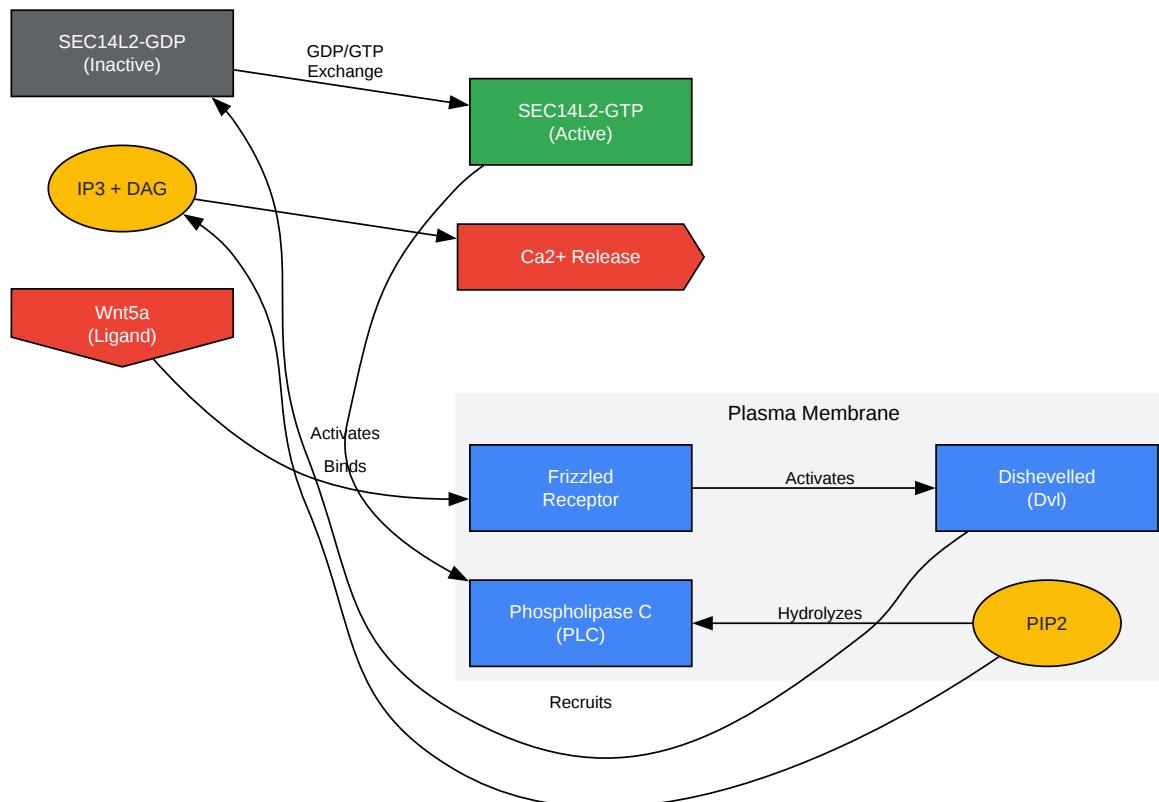

Lipid Transport and Metabolism

SEC14L2 acts as a carrier protein, binding to a range of hydrophobic molecules to facilitate their transfer between cellular compartments.[4] Its ligands include vitamin E (alpha-tocopherol), squalene, and various phospholipids.[4][15]

Table 2: Ligand Binding Affinities of Human SEC14L2

Ligand	Dissociation Constant (Kd)	Source(s)
Phosphatidylinositol	216 nM	[16]
Gamma-tocopherol	268 nM	[16]
Alpha-tocopherol	615 nM	[16]

A primary and well-characterized function of SEC14L2 is its role in cholesterol biosynthesis. It stimulates the activity of squalene monooxygenase, a rate-limiting enzyme in the pathway, by binding to its substrate, squalene, and enhancing its transfer to the enzyme.[3][4]



[Click to download full resolution via product page](#)

SEC14L2 in Cholesterol Biosynthesis.

Wnt/Ca²⁺ Signaling Pathway

SEC14L2 is a key transducer in the non-canonical Wnt/Ca²⁺ signaling pathway.[\[17\]](#) In this context, it functions as a GTPase protein.[\[5\]](#)[\[17\]](#) Upon binding of a Wnt ligand to its Frizzled receptor, SEC14L2 is recruited to the plasma membrane where it exchanges GDP for GTP. The activated SEC14L2-GTP then binds to and activates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium stores.[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

SEC14L2 in the Wnt/Ca²⁺ Signaling Pathway.

Role in Hepatitis C Virus (HCV) Replication

A significant breakthrough in HCV research was the discovery that SEC14L2 expression is a host factor that enables the replication of a broad range of clinical HCV isolates in cell culture.

[19] Most HCV genotypes, apart from the lab-adapted JFH-1 strain, fail to replicate efficiently in

standard human hepatoma cell lines. The expression of SEC14L2 in these cells restores their permissiveness to infection. The proposed mechanism involves SEC14L2 enhancing the protective effects of vitamin E against lipid peroxidation, thereby creating a more favorable intracellular environment for the HCV replication complex.[19]

Clinical Relevance and Role in Disease

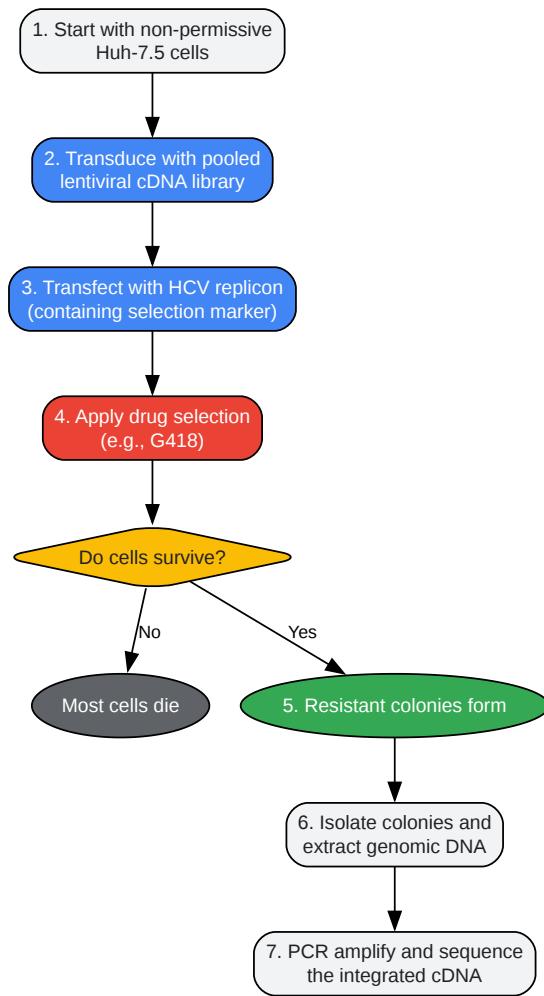
Dysregulation of SEC14L2 expression is associated with several human diseases, particularly cancer. Its role appears to be highly context-dependent, acting as a tumor suppressor in some cancers and a promoter in others.

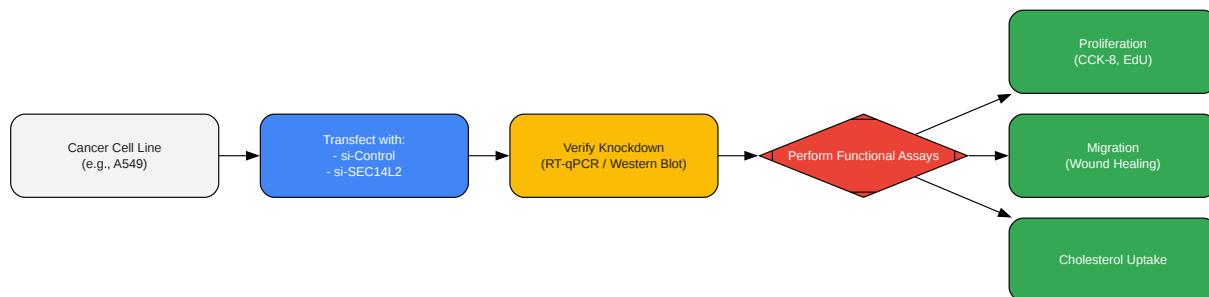
Table 3: Expression of SEC14L2 and Clinical Correlation in Cancers

Cancer Type	Expression Change	Clinical Correlation/Role	Source(s)
Prostate Cancer	Decreased	Associated with aggressiveness, castration resistance, and poorer prognosis. Acts as a tumor suppressor.	[5][6][7]
Non-Small Cell Lung Cancer (NSCLC)	Increased	Associated with poorer prognosis. Promotes tumor growth by regulating cholesterol uptake via SCARB1.	[8][20]
Breast Cancer	Variable	Expression correlates with Her2/neu status and cancer stage. May function as a tumor suppressor.	[5]
Hepatocellular Carcinoma	Decreased	Acts as a master regulator that inhibits cancer cell proliferation.	[5]

Beyond cancer, a polymorphism in the SEC14L2 gene (rs737723) has been linked to an increased risk of primary open-angle glaucoma.[5]

Experimental Methodologies


The characterization of SEC14L2 has been achieved through a variety of molecular and cellular biology techniques. Below are representative protocols for key experiments.


Gene Identification via Functional Screening

The identification of SEC14L2 as an HCV host factor was accomplished through a functional screen using a cDNA library.

Protocol: cDNA Library Screening for HCV Host Factors

- Cell Line: Use a human hepatoma cell line that is non-permissive to most HCV genotypes, such as Huh-7.5 cells.
- Library Transduction: Transduce the cells with a pooled lentiviral human cDNA library at a low multiplicity of infection to ensure most cells receive a single cDNA.
- Replicon Transfection: Transfect the transduced cell population with an HCV subgenomic replicon RNA that contains a selectable marker (e.g., neomycin resistance) but lacks cell culture-adaptive mutations.
- Selection: Culture the cells in the presence of the selection agent (e.g., G418). Only cells expressing a host factor that enables replicon replication will survive.
- Colony Isolation and Analysis: Isolate the resistant cell colonies. Extract genomic DNA and use PCR to amplify the integrated cDNA sequence.
- Sequence Identification: Sequence the PCR products to identify the cDNA responsible for conferring resistance, leading to the identification of SEC14L2.[\[19\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of SEC14-like phosphatidylinositol transfer proteins in membrane identity and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. SEC14L2 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. SEC14L2 SEC14 like lipid binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Genome-wide Expression Analysis Identifies the Association between SEC14L2 and Castration-resistant Prostate Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide Expression Analysis Identifies the Association between SEC14L2 and Castration-resistant Prostate Cancer Survival [[jcancer.org](#)]
- 8. [researchgate.net](#) [[researchgate.net](#)]
- 9. GeneCards Commercial Trial - LifeMap Sciences [[lifemapsc.com](#)]
- 10. [alliancegenome.org](#) [[alliancegenome.org](#)]
- 11. [uniprot.org](#) [[uniprot.org](#)]
- 12. SEC14L2 protein expression summary - The Human Protein Atlas [[proteinatlas.org](#)]
- 13. [researchgate.net](#) [[researchgate.net](#)]
- 14. The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 15. Cloning of novel human SEC14p-like proteins: ligand binding and functional properties - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 16. WikiGenes - SEC14L2 - SEC14-like 2 (*S. cerevisiae*) [[wikigenes.org](#)]
- 17. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca²⁺ signaling | eLife [[elifesciences.org](#)]
- 18. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca²⁺ signaling - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 19. SEC14L2 enables pan-genotype HCV replication in cell culture - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 20. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Discovery and Characterization of the Human SEC14L2 Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171099#discovery-and-characterization-of-the-human-sec14l2-gene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com